1-ethyl-5-fluoro-1H-indole-3-carbaldehyde
Overview
Description
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and context-dependent.
Biochemical Analysis
Biochemical Properties
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function and stability . The interactions of this compound with biomolecules are primarily driven by its electrophilic nature, allowing it to participate in various nucleophilic addition and substitution reactions.
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying histones, thereby affecting the transcriptional activity of target genes . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the progression of specific biochemical pathways . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity . The binding interactions of this compound with transcription factors and histones can also lead to changes in gene expression, further influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of this compound may accumulate and exert different biological effects compared to the parent compound . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell cycle progression, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolic flux and levels of specific metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and histones to modulate gene expression . Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of this compound can significantly impact its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Another method involves the transformation of heterocycles, such as the conversion of indolines into indoles . This can be achieved through oxidative cyclization reactions using reagents like manganese dioxide or other oxidizing agents.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-5-fluoro-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A closely related compound with similar structural features but lacking the ethyl and fluorine substituents.
5-fluoro-1H-indole-3-carbaldehyde: Similar to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde but without the ethyl group.
1-ethyl-1H-indole-3-carbaldehyde: Similar but without the fluorine substituent.
Uniqueness
This compound is unique due to the presence of both the ethyl and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
1-ethyl-5-fluoroindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLQZWLMJIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622792 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-69-1 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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